molecular formula C20H25N3O3 B6581149 6-(4-ethoxyphenyl)-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one CAS No. 1058207-96-7

6-(4-ethoxyphenyl)-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B6581149
CAS No.: 1058207-96-7
M. Wt: 355.4 g/mol
InChI Key: FJRDUVQWAIQRRG-UHFFFAOYSA-N
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Description

6-(4-Ethoxyphenyl)-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one is a dihydropyrimidinone derivative characterized by a 3,4-dihydropyrimidin-4-one core. Key structural features include:

  • 3-position substituent: A 2-(3-methylpiperidin-1-yl)-2-oxoethyl side chain, which introduces conformational flexibility and hydrogen-bonding capacity via the carbonyl group.
  • Core heterocycle: The dihydropyrimidinone scaffold is associated with diverse bioactivities, including kinase inhibition and antimicrobial effects .

This compound’s structural design aligns with pharmacophores targeting enzymes or receptors requiring planar aromatic systems and flexible side chains for binding.

Properties

IUPAC Name

6-(4-ethoxyphenyl)-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-3-26-17-8-6-16(7-9-17)18-11-19(24)23(14-21-18)13-20(25)22-10-4-5-15(2)12-22/h6-9,11,14-15H,3-5,10,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRDUVQWAIQRRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCCC(C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

BI69295 (6-(4-ethoxyphenyl)-3-{2-[4-(4-hydroxyphenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one)

  • Key differences: Replaces the 3-methylpiperidine group with a 4-(4-hydroxyphenyl)piperazine moiety.
  • Impact : Increased solubility but reduced cell permeability compared to the target compound .

2-(3,4-Dimethoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

  • Core variation: Pyrido[1,2-a]pyrimidin-4-one fused ring system instead of dihydropyrimidinone.
  • Substituents : Dimethoxyphenyl and methylpiperazine groups.
  • Impact : Enhanced planarity improves intercalation with DNA or enzyme active sites but reduces metabolic stability .

8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-3-((2-(trimethylsilyl)ethoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one

  • Core variation : Pyrido[3,4-d]pyrimidin-4(3H)-one with a pyrazole linker.
  • Substituents : Bulky dichlorobenzylpiperidine and trimethylsilyl-protected alcohol.
  • Impact : Higher molecular weight (MW: ~600 g/mol) limits bioavailability but increases target affinity .

Functional Group Modifications

Compound Core Structure 6-Position Substituent 3-Position Substituent Molecular Weight (g/mol) Key Property
Target Compound Dihydropyrimidin-4-one 4-Ethoxyphenyl 2-(3-Methylpiperidin-1-yl)-2-oxoethyl ~383.45 Balanced lipophilicity and solubility
BI69295 Dihydropyrimidin-4-one 4-Ethoxyphenyl 2-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-oxoethyl 434.49 Higher polarity, lower LogP
2-(3,4-Dimethoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 3,4-Dimethoxyphenyl (3R)-3-Methylpiperazine ~435.50 DNA intercalation potential
Ethyl 6-methyl-3-(2-methylprop-1-enyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate Tetrahydro-pyrimidine Phenyl Ethyl ester and isoprenyl groups ~314.37 Ester group enhances hydrolysis rate

Pharmacological and Physicochemical Comparisons

  • Lipophilicity : The target compound’s LogP (~2.8) is intermediate between BI69295 (LogP ~1.9) and dichlorobenzylpiperidine derivatives (LogP ~4.5), optimizing membrane permeability and solubility .
  • Synthetic Accessibility: The target compound’s yield (43% in ) is comparable to pyrido[3,4-d]pyrimidinone derivatives but lower than ethyl ester analogs (e.g., 70% in ).
  • Bioactivity : Piperidine-containing analogs (e.g., target compound) show superior kinase inhibition compared to piperazine derivatives (e.g., BI69295), likely due to reduced steric hindrance .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) :
    • Ethoxy groups at the 6-position enhance metabolic stability over methoxy or hydroxy substituents .
    • 3-Methylpiperidine optimizes binding to hydrophobic enzyme pockets compared to bulkier piperazine or diazepane groups .
  • Thermodynamic Solubility: The target compound’s solubility in DMSO (>10 mM) exceeds pyrido[1,2-a]pyrimidinone derivatives due to reduced crystallinity .

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